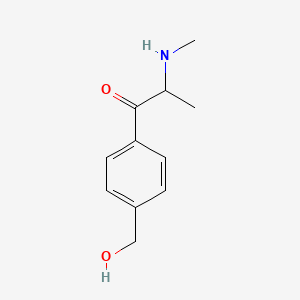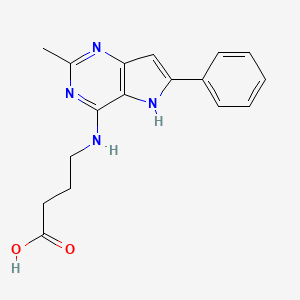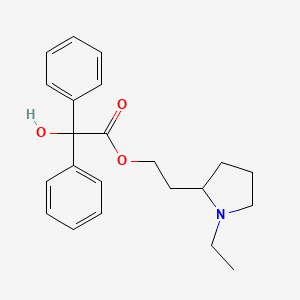
Acetamide, N-(2-(diethylamino)ethyl)-2-(dimethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-(diethylamino)ethyl)-2-(dimethylamino)- is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of both diethylamino and dimethylamino groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(diethylamino)ethyl)-2-(dimethylamino)- typically involves the reaction of acetamide with appropriate amine derivatives. Common synthetic routes may include:
Amidation Reaction: Reacting acetamide with 2-(diethylamino)ethylamine and 2-(dimethylamino)ethylamine under controlled conditions.
Catalysis: Using catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-(diethylamino)ethyl)-2-(dimethylamino)- can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents like ethanol, methanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-(diethylamino)ethyl)-2-(dimethylamino)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-(dimethylamino)ethyl)-: Lacks the diethylamino group.
Acetamide, N-(2-(diethylamino)ethyl)-: Lacks the dimethylamino group.
Uniqueness
Acetamide, N-(2-(diethylamino)ethyl)-2-(dimethylamino)- is unique due to the presence of both diethylamino and dimethylamino groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
112727-15-8 |
|---|---|
Molecular Formula |
C10H23N3O |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C10H23N3O/c1-5-13(6-2)8-7-11-10(14)9-12(3)4/h5-9H2,1-4H3,(H,11,14) |
InChI Key |
RDNXYLUZGKDADY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


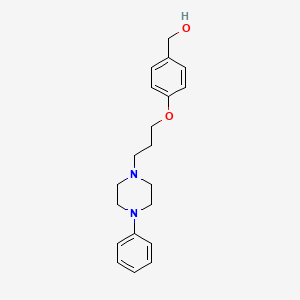
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12745359.png)

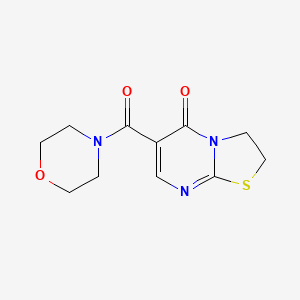
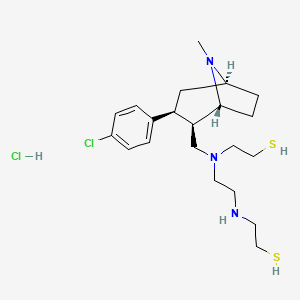
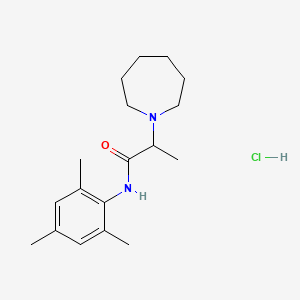
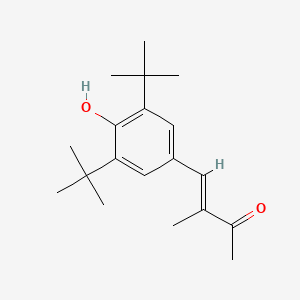
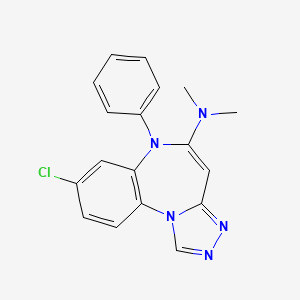
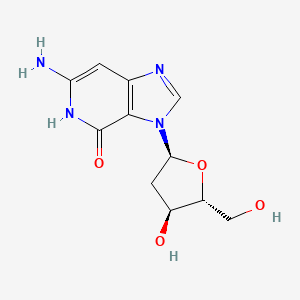

![14-methoxy-6-phenyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12745405.png)
